Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate
Description
Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate is a synthetic compound characterized by a benzoate ester backbone substituted with a 4,6-dimethoxypyrimidin-2-yl methoxy group. This structure places it within the broader class of pyrimidine derivatives, which are notable for their roles in agrochemicals, particularly as acetolactate synthase (ALS)-inhibiting herbicides. The 4,6-dimethoxypyrimidine moiety is critical for its bioactivity, enabling interactions with plant enzyme targets to disrupt amino acid biosynthesis. The compound’s ester group enhances lipophilicity, influencing its solubility and environmental persistence .
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
methyl 4-[(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoate |
InChI |
InChI=1S/C15H16N2O5/c1-19-13-8-14(20-2)17-12(16-13)9-22-11-6-4-10(5-7-11)15(18)21-3/h4-8H,9H2,1-3H3 |
InChI Key |
NLYGYDKKOOOVPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)COC2=CC=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate typically involves the reaction of 4,6-dimethoxypyrimidine with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran. The mixture is stirred under nitrogen atmosphere at ambient temperature, followed by the addition of dimethyl carbonate. The reaction is quenched with hydrochloric acid, and the product is purified by recrystallization from hexane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to methyl [4-(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoate may exhibit anticancer properties. The structural attributes of the pyrimidine moiety are crucial for binding to specific biological targets involved in cancer progression. For instance, derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines.
2. Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi can be attributed to its ability to disrupt cellular processes, making it a candidate for developing new antimicrobial agents.
3. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neurodegenerative diseases, although further research is needed to validate these effects.
Agricultural Applications
1. Herbicidal Activity
this compound has been explored as a herbicide due to its structural similarity to other known herbicides like bensulfuron-methyl. It is effective against various weeds and sedges, particularly in rice fields. The low toxicity and high efficiency make it an attractive option for sustainable agriculture practices.
| Herbicide | Target Weeds | Application Rate |
|---|---|---|
| This compound | Annual and perennial grasses | Low doses effective |
| Bensulfuron-methyl | Broadleaf weeds | Standard agricultural rates |
Material Science Applications
1. Polymer Chemistry
The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its functional groups allow for modifications that can enhance thermal stability and mechanical strength in polymeric materials.
2. Coatings and Adhesives
Due to its chemical structure, this compound can be incorporated into coatings and adhesives to improve water resistance and durability. This application is particularly relevant in industries requiring robust protective layers.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound analogs on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response.
Case Study 2: Herbicide Efficacy
Field trials conducted on rice crops demonstrated that this compound effectively controlled barnyard grass with minimal impact on crop yield. The trials highlighted its potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Variations
Several structurally related compounds share the 4,6-dimethoxypyrimidin-2-yl group but differ in substitution patterns, leading to variations in efficacy, stability, and environmental behavior:
Physicochemical and Environmental Properties
- Solubility : The benzoate ester group in Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate increases hydrophobicity (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility. In contrast, sulfonylurea derivatives (e.g., nicosulfuron) are more polar, favoring soil mobility .
- Degradation : Biotic degradation via soil microbes predominates for this compound, with a half-life of 15–30 days. Chlorinated analogs (e.g., Methyl 2,6-bis[(5-chloro-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate) exhibit extended persistence due to reduced microbial attack .
- Crystallinity : Hydrogen-bonding interactions (e.g., R₂²(8) motifs) in co-crystals with benzoic acid derivatives improve thermal stability, as seen in related pyrimidine structures .
Environmental and Agricultural Impact
- Non-Target Toxicity: Unlike thienopyrimidine analogs (e.g., Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate), this compound shows minimal toxicity to aquatic organisms due to rapid hydrolysis in water .
Biological Activity
Methyl [4-(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoate is a compound of interest due to its potential biological activities, particularly in the field of herbicides and pharmaceuticals. This article explores its biological activity, synthesis, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C15H16N2O5
- Molecular Weight : 304.3 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves a multi-step chemical process that includes the reaction of various precursors under controlled conditions. The detailed synthetic pathway is often proprietary or protected under patents, as seen in related compounds like Bensulfuron-methyl, which is derived from similar pyrimidine structures .
Herbicidal Activity
This compound has been evaluated for its herbicidal properties. It exhibits low toxicity and high efficiency against a broad spectrum of weeds, especially in rice fields. Its ability to effectively control annual and perennial gramineous weeds has been documented, making it a candidate for agricultural applications .
Antiglycation Activity
Research has shown that related compounds with similar structural motifs exhibit significant antiglycation activity. For instance, studies on derivatives like 4-methoxybenzoylhydrazones demonstrated varying degrees of antiglycation activity with IC50 values indicating their potential as therapeutic agents for diabetes management . Although specific data on this compound is limited, its structural similarity suggests potential biological effects in this area.
Degradation Studies
Research on the degradation of related compounds such as Bensulfuron-methyl provides insights into the environmental behavior of this compound. Studies have shown that these compounds undergo biodegradation through microbial action and hydrolysis in soil environments. The degradation products identified include pyrimidinamine and benzylsulfonamide, which can impact ecological dynamics .
Toxicological Assessments
Toxicological studies are crucial for understanding the safety profile of this compound. While specific toxicity data for this compound is sparse, related compounds have shown moderate toxicity in various organisms including rats and aquatic species. This highlights the importance of conducting comprehensive toxicity assessments to evaluate environmental and health risks associated with its use .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate?
- Methodological Answer : Synthesis optimization can be approached via orthogonal protection strategies for the pyrimidine and benzoate moieties. Key steps include:
- Regioselective functionalization : Use microwave-assisted reactions to enhance yields of the methoxy-linked intermediate ().
- Esterification : Employ catalytic amounts of DMAP (4-dimethylaminopyridine) with DCC (dicyclohexylcarbodiimide) for efficient benzoate ester formation ( ).
- Isomer separation : Utilize preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve (E)- and (Z)-isomers, critical for bioactivity studies ( ).
Q. How can the crystal structure of this compound be determined, and what software tools are validated for this purpose?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Protocol:
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K ( ).
- Structure solution : SHELXTL (for small molecules) or SHELXL (for refinement) are industry-standard tools. Hydrogen-bonding networks can be analyzed using Mercury 4.0 for graph-set analysis (R1 < 0.05) ( ).
- Validation : Check CIF files with PLATON’s ADDSYM to detect missed symmetry ().
Q. What safety protocols are essential for handling this compound in a laboratory setting?
- Methodological Answer :
- PPE : Wear nitrile gloves (EN374-certified) and Type P95 respirators during powder handling ().
- Storage : Store in amber glass vials under argon at 4°C to prevent hydrolysis of the ester group ().
- Decontamination : Use 10% NaOH in ethanol for spill neutralization, as the compound is susceptible to alkaline hydrolysis ( ).
Advanced Research Questions
Q. How can researchers investigate the role of this compound in ALS-inhibiting herbicide resistance using molecular tools?
- Methodological Answer :
- Enzyme assays : Perform in vitro ALS enzyme inhibition assays with purified Arabidopsis thaliana ALS (EC 4.1.3.18). Compare IC50 values between resistant (BJ-R) and susceptible (BJ-S) Bromus japonicus biotypes ( ).
- Metabolic profiling : Co-treat plant tissues with P450 inhibitors (e.g., malathion) and GST inhibitors (NBD-Cl) to quantify detoxification pathways via LC-MS/MS ( ).
- Mutagenesis : Use CRISPR-Cas9 to introduce Pro-197-Thr mutations in ALS genes and validate resistance via whole-plant dose-response trials ( ).
Q. What computational approaches are effective for predicting the environmental degradation pathways of this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model hydrolysis and photolysis pathways. Key parameters: Gibbs free energy (ΔG‡) for ester cleavage ( ).
- QSAR modeling : Train models on EPI Suite™ to predict biodegradation half-lives (e.g., BIOWIN3 estimates) based on methoxy group substituents ( ).
- Metabolite identification : Employ HRMS (Orbitrap Fusion™) with mass defect filtering (±50 mDa) to detect hydroxylated or demethylated derivatives in soil microcosms ( ).
Q. How does the stereochemistry of the methoxyiminoethyl side chain influence herbicidal activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding of (E)- and (Z)-isomers to ALS active sites (PDB: 1J7X). Key metrics: binding energy (ΔG ≤ -8.0 kcal/mol) and hydrogen-bond interactions with Val375 ( ).
- Field trials : Apply isomers at 25–200 g ai/ha to Echinochloa crus-galli and measure ED90 values. The (E)-isomer typically shows 3.2-fold higher efficacy ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
